molecular formula C16H23NO2S B2671489 2,4-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide CAS No. 1903790-00-0

2,4-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

Cat. No. B2671489
CAS RN: 1903790-00-0
M. Wt: 293.43
InChI Key: WLOWHLPDBUOQSR-UHFFFAOYSA-N
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Description

The compound “2,4-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom . The tetrahydropyran ring is a common structural motif in many natural products .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . Stable 2,4,5,6-tetrasubstituted 2HPs have been synthesized by the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of the tetrahydropyran ring. In the gas phase, the tetrahydropyran exists in its lowest energy C_s symmetry chair conformation .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of the tetrahydropyran ring. The tetrahydropyran ring can establish an equilibrium with its opened isomeric forms .

Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

Thiophene derivatives, which share structural features with the compound of interest through their sulfur-containing heterocyclic rings, have been synthesized for various applications, including the development of heterocyclic compounds with potential biological activities. For example, studies have shown the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards the formation of pyrazole, isoxazole, and other derivatives, indicating a versatile approach to heterocyclic synthesis (Mohareb et al., 2004).

Novel Anticancer Agents

Research involving carboxamide derivatives of benzo[b][1,6]naphthyridines has been explored for their cytotoxic activity, showcasing the potential therapeutic applications of complex heterocyclic compounds. These studies indicate that modifications of the core structure can lead to significant biological activities, including potent cytotoxic effects against various cancer cell lines (Deady et al., 2003).

Structural and Mechanistic Insights

Crystal structure analysis and mechanistic studies of related compounds offer foundational insights into the chemical behavior and potential interactions of similar molecular structures. For instance, the crystal structure of certain benzamide:N,N-dimethylformamide derivatives has been determined, providing valuable information on molecular interactions and stability (Sharma et al., 2016).

Antibacterial Agents and QSAR Studies

The design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones as novel classes of antibacterial agents highlight the ongoing search for new therapeutic agents. These studies demonstrate how structural modifications can lead to enhanced biological activities, offering a glimpse into the potential of complex heterocyclic compounds in drug discovery (Palkar et al., 2017).

Future Directions

The future directions for the study of “2,4-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide” could involve further exploration of its potential as a therapeutic agent, given its possible action as a selective CB2 receptor agonist .

properties

IUPAC Name

2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-12-3-4-15(13(2)11-12)16(18)17-7-10-20-14-5-8-19-9-6-14/h3-4,11,14H,5-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOWHLPDBUOQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCSC2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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